molecular formula C17H17ClOS B8558699 (4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone CAS No. 184703-84-2

(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone

Cat. No. B8558699
M. Wt: 304.8 g/mol
InChI Key: JCYXZFHVEGYLFW-UHFFFAOYSA-N
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Patent
US06077866

Procedure details

To a tetrahydrofuran solution (30 ml) of lithium diisopropylamide which was prepared from a 1.6 M n-butyllithium hexane solution (12.5 ml) and diisopropylamine (2.1 g), a tetrahydrofuran solution (10 ml) of 4-chloro-4'-methylmercaptomethylbenzophenone (2.8 g) was added at -78° C., and the mixture was stirred for 30 minutes at the same temperature. Ethyl iodide (3.0 g) was subsequently added thereto at -78° C., and the mixture was stirred for 6 hours while restoring the mixture gradually to room temperature. After completing the reaction, the reaction mixture was washed with aqueous 5% ammonium chloride solution and aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. After distilling off the solvent, the obtained crude product was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=4:1) to obtain 4-chloro-4'-(1-methylmercaptopropyl)benzophenone (0.3 g) as oily substance.
Quantity
3 g
Type
reactant
Reaction Step One
Name
4-chloro-4'-methylmercaptomethylbenzophenone
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
n-butyllithium hexane
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)[CH3:2].[Li+].CCCCCC.C([Li])CCC.C(NC(C)C)(C)C.[Cl:27][C:28]1[CH:44]=[CH:43][C:31]([C:32]([C:34]2[CH:39]=[CH:38][C:37]([CH2:40][S:41][CH3:42])=[CH:36][CH:35]=2)=[O:33])=[CH:30][CH:29]=1.C(I)C>O1CCCC1>[Cl:27][C:28]1[CH:44]=[CH:43][C:31]([C:32]([C:34]2[CH:39]=[CH:38][C:37]([CH:40]([S:41][CH3:42])[CH2:1][CH3:2])=[CH:36][CH:35]=2)=[O:33])=[CH:30][CH:29]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)I
Step Two
Name
4-chloro-4'-methylmercaptomethylbenzophenone
Quantity
2.8 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=C(C=C2)CSC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
n-butyllithium hexane
Quantity
12.5 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at -78° C., and the mixture was stirred for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
gradually to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with aqueous 5% ammonium chloride solution and aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=CC=C(C=C2)C(CC)SC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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